6-Amino-4-bromobenzofuran-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-bromobenzofuran-7-carboxamide is a chemical compound with the molecular formula C9H7BrN2O2. Benzofuran compounds are widely distributed in nature and have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions for this coupling include mild temperatures and the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of 6-Amino-4-bromobenzofuran-7-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-4-bromobenzofuran-7-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and bromo groups on the benzofuran ring can participate in nucleophilic and electrophilic substitution reactions.
Amidation Reactions: The carboxamide group can undergo amidation reactions with carboxylic acids to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile.
Amidation Reactions: Reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium) are used under mild to moderate temperatures.
Major Products Formed
Substitution Reactions: Products include substituted benzofuran derivatives with various functional groups.
Amidation Reactions: Products include amide derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Industry: It can be used in the development of new materials and chemical intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 6-Amino-4-bromobenzofuran-7-carboxamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-Amino-3-bromobenzofuran and 5-Amino-6-bromobenzofuran share structural similarities with 6-Amino-4-bromobenzofuran-7-carboxamide.
Benzothiophene Derivatives: These compounds, which contain a sulfur atom in place of the oxygen in benzofuran, also exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as a PARP-1 inhibitor sets it apart from other benzofuran derivatives, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C9H7BrN2O2 |
---|---|
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
6-amino-4-bromo-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-3-6(11)7(9(12)13)8-4(5)1-2-14-8/h1-3H,11H2,(H2,12,13) |
InChI-Schlüssel |
DQTMYOHPVFFAOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C(C(=CC(=C21)Br)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.